molecular formula C20H20N2OS B5133980 N-(2-propan-2-ylphenyl)-2-quinolin-2-ylsulfanylacetamide

N-(2-propan-2-ylphenyl)-2-quinolin-2-ylsulfanylacetamide

Cat. No.: B5133980
M. Wt: 336.5 g/mol
InChI Key: QQGPEHLYISZDLO-UHFFFAOYSA-N
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Description

N-(2-propan-2-ylphenyl)-2-quinolin-2-ylsulfanylacetamide is a complex organic compound that features a quinoline ring and a sulfanylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-propan-2-ylphenyl)-2-quinolin-2-ylsulfanylacetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-quinolinethiol with an appropriate acyl chloride in the presence of a base to form the sulfanylacetamide linkage. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-propan-2-ylphenyl)-2-quinolin-2-ylsulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted aromatic compounds.

Scientific Research Applications

N-(2-propan-2-ylphenyl)-2-quinolin-2-ylsulfanylacetamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(2-propan-2-ylphenyl)-2-quinolin-2-ylsulfanylacetamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfanylacetamide group can interact with enzymes, inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-propan-2-ylphenyl)-2-quinolin-2-ylsulfanylacetamide is unique due to its combination of a quinoline ring and a sulfanylacetamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different scientific fields, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-propan-2-ylphenyl)-2-quinolin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-14(2)16-8-4-6-10-18(16)21-19(23)13-24-20-12-11-15-7-3-5-9-17(15)22-20/h3-12,14H,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGPEHLYISZDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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